Muramyl Dipeptide

Catalog No.
S563437
CAS No.
87420-48-2
M.F
C19H32N4O11
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muramyl Dipeptide

CAS Number

87420-48-2

Product Name

Muramyl Dipeptide

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

Molecular Formula

C19H32N4O11

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19+/m0/s1

InChI Key

BSOQXXWZTUDTEL-ZUYCGGNHSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Synonyms

Acetylmuramyl Alanyl Isoglutamine, Acetylmuramyl-Alanyl-Isoglutamine, Alanyl Isoglutamine, Acetylmuramyl, Dipeptide, Muramyl, Isoglutamine, Acetylmuramyl Alanyl, Mur NAc L Ala D isoGln, Mur-NAc-L-Ala-D-isoGln, Muramyl Dipeptide, N Acetyl Muramyl L Alanyl D Glutamic alpha Amide, N Acetylmuramyl L Alanyl D Isoglutamine, N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide, N-Acetylmuramyl-L-Alanyl-D-Isoglutamine

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Description

Muramyl dipeptide is a glycopeptide that is N-propionyl-L-alanyl-D-alpha-glutamine in which the pro-R hydrogen of the propionyl group has been replaced by the oxygen at position 3 of 2-acetamido-2-deoxy-beta-D-glucopyranose. A peptidoglycan constituent of both Gram-positive and Gram-negative bacteria. It has a role as an immunological adjuvant. It is a conjugate acid of a N-acetyl-beta-D-muramoyl-L-alanyl-D-isoglutamine(1-).
Muramyl Dipeptide is a naturally occurring component of bacterial cell walls that has the capacity to activate macrophages.
Peptidoglycan immunoadjuvant originally isolated from bacterial cell wall fragments; also acts as pyrogen and may cause arthritis; stimulates both humoral and cellular immunity.

Muramyl Dipeptide is a synthetic immunoreactive compound derived from the bacterial cell wall component N-acetyl muramic acid. It consists of a short amino acid chain formed by L-alanine and D-isoglutamine, linked through a lactic acid moiety. This compound was initially recognized for its role as an active component in Freund’s complete adjuvant, a substance used to enhance the immune response in experimental settings. The structure of Muramyl Dipeptide allows it to interact with the innate immune system, specifically through the NOD2 receptor, which plays a crucial role in recognizing bacterial components and triggering immune responses .

Primarily involving its amide bond and the lactic acid moiety. The compound can undergo hydrolysis and esterification reactions, which are influenced by its stereochemistry. For instance, the (S)-isomer of N-acetylisomuramyl-L-alanyl-D-isoglutamine decomposes more readily than the (R)-isomer of Muramyl Dipeptide under acidic conditions, suggesting that the configuration at the chiral center significantly affects its stability and reactivity .

Moreover, Muramyl Dipeptide can be modified chemically to produce derivatives with enhanced biological activity or altered pharmacokinetics. Such modifications often involve the introduction of various substituents at specific positions on the sugar moiety or amino acid residues .

Muramyl Dipeptide exhibits significant biological activity as an immunostimulatory agent. It activates macrophages and other immune cells by binding to the NOD2 receptor, leading to the activation of signaling pathways such as NF-κB. This activation results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for mounting an effective immune response .

Research indicates that Muramyl Dipeptide also plays a role in inducing delayed-type hypersensitivity reactions and has been studied for its potential therapeutic applications in cancer immunotherapy and autoimmune diseases like Crohn's disease .

The synthesis of Muramyl Dipeptide involves several steps that typically include:

  • Formation of N-acetylmuramic acid: This step often utilizes starting materials such as D-glucosamine.
  • Coupling Reaction: The N-acetylmuramic acid is coupled with L-alanine and D-isoglutamine through a lactic acid moiety.
  • Purification: The resulting product is purified to obtain diastereomerically pure forms, which are crucial for maintaining biological activity.

Various synthetic routes have been described in literature, emphasizing different strategies for achieving high yields and purity of Muramyl Dipeptide analogs .

Muramyl Dipeptide has several applications in biomedical research and clinical settings:

  • Adjuvant in Vaccines: It is used to enhance the efficacy of vaccines by stimulating a stronger immune response.
  • Cancer Immunotherapy: Research is ongoing into its potential as a therapeutic agent to boost anti-tumor immunity.
  • Autoimmune Disease Treatment: Given its role in modulating immune responses, it is being investigated for treating conditions like Crohn's disease .
  • Research Tool: Muramyl Dipeptide serves as a valuable tool for studying immune mechanisms and developing new immunotherapeutic strategies.

Studies have shown that Muramyl Dipeptide interacts specifically with the NOD2 receptor, leading to various downstream effects on immune signaling pathways. These interactions are critical for understanding how this compound can modulate immune responses. Research has demonstrated that mutations in the NOD2 gene can affect susceptibility to diseases like Crohn's disease, highlighting the importance of this pathway in human health .

Additionally, interaction studies have explored how modifications to Muramyl Dipeptide can enhance or alter its binding affinity to receptors, thereby influencing its biological activity and therapeutic potential .

Muramyl Dipeptide shares structural similarities with several other compounds derived from bacterial peptidoglycans. Here are some notable examples:

Compound NameStructure/CompositionUnique Features
N-acetylglucosamineDerived from glucose; involved in cell wall synthesisPrecursor to Muramyl Dipeptide
LipopolysaccharideComposed of lipid A, core oligosaccharide, O-antigenMajor component of Gram-negative bacteria; strong immunogenicity
PeptidoglycanPolymer consisting of sugars and amino acidsForms bacterial cell walls; stimulates innate immunity
N-acetylisomuramyl-L-alanyl-D-isoglutamineStructural isomer of Muramyl DipeptideDifferent stereochemistry affects stability and activity

XLogP3

-3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

492.20675785 g/mol

Monoisotopic Mass

492.20675785 g/mol

Heavy Atom Count

34

Other CAS

53678-77-6

Wikipedia

Muramyl_dipeptide

Dates

Modify: 2024-02-18

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